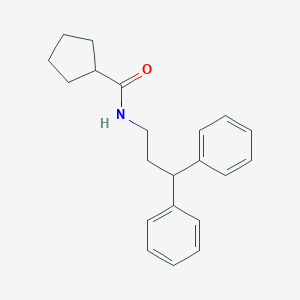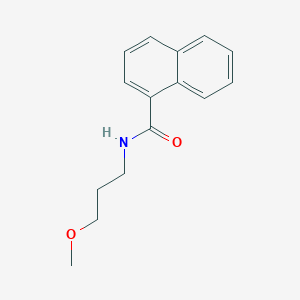
N-(1-benzoyl-1H-indazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1H-indazol-3-yl)benzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival.
Mécanisme D'action
N-(1-benzoyl-1H-indazol-3-yl)benzamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(1-benzoyl-1H-indazol-3-yl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of bacteria and fungi, as well as the replication of human immunodeficiency virus (HIV). Moreover, N-(1-benzoyl-1H-indazol-3-yl)benzamide has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-benzoyl-1H-indazol-3-yl)benzamide is its high potency and specificity towards EGFR. This makes it an ideal tool for studying the role of EGFR in various biological processes. However, the use of N-(1-benzoyl-1H-indazol-3-yl)benzamide in lab experiments is limited by its poor solubility and stability, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(1-benzoyl-1H-indazol-3-yl)benzamide. One possible direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy and reduce the risk of drug resistance. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, may also improve the bioavailability and therapeutic potential of N-(1-benzoyl-1H-indazol-3-yl)benzamide.
Méthodes De Synthèse
The synthesis of N-(1-benzoyl-1H-indazol-3-yl)benzamide involves a multi-step process that starts with the condensation of 2-nitrobenzaldehyde with aniline to form 2-nitro-N-phenylbenzamide. This intermediate is then reduced to 2-amino-N-phenylbenzamide, which is further reacted with 1-benzoyl-1H-indazole-3-carboxylic acid to yield N-(1-benzoyl-1H-indazol-3-yl)benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-(1-benzoyl-1H-indazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including lung, breast, and head and neck cancers. This compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the EGFR signaling pathway. In addition, N-(1-benzoyl-1H-indazol-3-yl)benzamide has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-(1-benzoylindazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-19-17-13-7-8-14-18(17)24(23-19)21(26)16-11-5-2-6-12-16/h1-14H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIDTZRRZBTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1H-indazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)